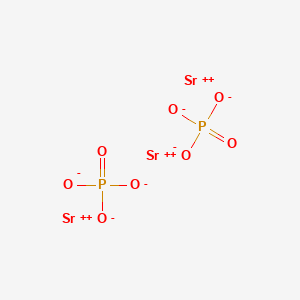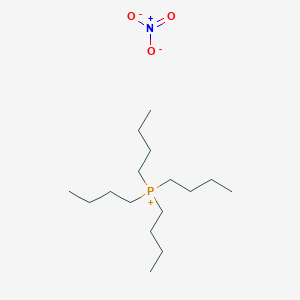
Strontium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium phosphate is an inorganic compound with the chemical formula Sr₃(PO₄)₂. It is a white, crystalline solid that is insoluble in water. This compound is known for its applications in various fields, including biomedicine, catalysis, and luminescent materials. It is particularly noted for its bioactivity and biocompatibility, making it a valuable material in bone regeneration and other medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium phosphate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves reacting strontium carbonate (SrCO₃) with diammonium hydrogen phosphate ((NH₄)₂HPO₄) at elevated temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and the release of carbon dioxide (CO₂) .
Industrial Production Methods: In industrial settings, this compound is often produced through a precipitation method. This involves mixing aqueous solutions of strontium nitrate (Sr(NO₃)₂) and sodium phosphate (Na₃PO₄) under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Strontium phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of strontium oxide (SrO) and phosphorus pentoxide (P₂O₅).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions, such as in the presence of reducing agents like hydrogen gas (H₂).
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other anions, such as sulfate (SO₄²⁻) or carbonate (CO₃²⁻).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are used.
Reduction: Hydrogen gas (H₂) or other reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) or sodium carbonate (Na₂CO₃) are commonly used.
Major Products:
Oxidation: Strontium oxide (SrO) and phosphorus pentoxide (P₂O₅).
Reduction: Strontium metal (Sr) and elemental phosphorus (P).
Substitution: Strontium sulfate (SrSO₄) or strontium carbonate (SrCO₃).
Wissenschaftliche Forschungsanwendungen
Strontium phosphate has a wide range of scientific research applications:
Biomedicine: It is used in bone cements and coatings for implants due to its bioactivity and ability to promote bone regeneration.
Luminescent Materials: It is used in the production of luminescent materials, particularly in the doping of this compound with rare earth elements like europium (Eu) and cerium (Ce) to enhance their luminescent properties.
Battery Materials: this compound is used as a coating material for battery electrodes to improve their performance and stability.
Wirkmechanismus
The mechanism of action of strontium phosphate in biological systems involves its interaction with bone cells. Strontium ions (Sr²⁺) released from this compound can promote the differentiation of bone marrow mesenchymal stem cells into osteoblasts, which are responsible for bone formation. This process is mediated by the activation of key transcription factors like Runx2 and signaling pathways such as the NFATc1/Maf pathway . Additionally, strontium ions inhibit the activity of osteoclasts, which are involved in bone resorption, thereby promoting bone regeneration and reducing bone loss .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
14414-90-5 |
|---|---|
Molekularformel |
H3O4PSr |
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
tristrontium;diphosphate |
InChI |
InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI-Schlüssel |
WUIUNDMYIOCTDK-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Kanonische SMILES |
OP(=O)(O)O.[Sr] |
Key on ui other cas no. |
14414-90-5 7446-28-8 |
Verwandte CAS-Nummern |
18266-28-9 |
Synonyme |
13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)




